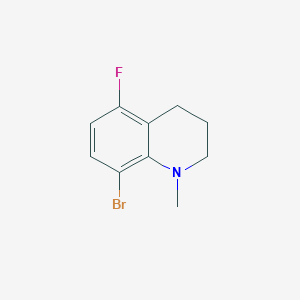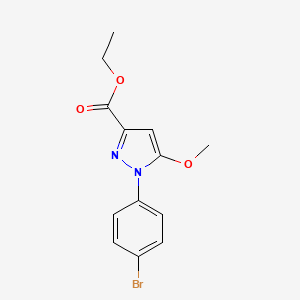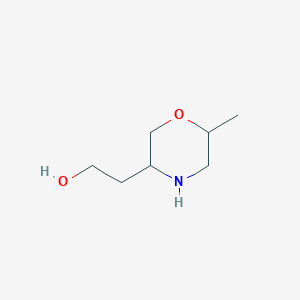![molecular formula C20H10Cl3N3O3 B13910491 2-Chloro-N-[3-chloro-4-(4-chloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-nicotinamide](/img/structure/B13910491.png)
2-Chloro-N-[3-chloro-4-(4-chloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
VU0483605 is a potent and brain-penetrated positive allosteric modulator of the metabotropic glutamate receptor 1 (mGlu1). It exhibits excellent activity at both human and rat mGlu1 receptors, with effective concentration (EC50) values of 390 and 356 nanomolar, respectively . This compound has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of VU0483605 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyridinecarboxamide core and subsequent chlorination reactions. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), along with reagents like thionyl chloride and phosphorus oxychloride .
Industrial Production Methods
Industrial production of VU0483605 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography. The production is carried out under controlled conditions to ensure consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
VU0483605 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced with other halogens or functional groups
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus pentachloride
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives .
Aplicaciones Científicas De Investigación
VU0483605 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the modulation of mGlu1 receptors and their role in synaptic transmission.
Biology: Investigated for its effects on neuronal signaling pathways and its potential to modulate neurotransmitter release.
Medicine: Explored as a potential therapeutic agent for treating neurological and psychiatric disorders such as schizophrenia and anxiety.
Industry: Utilized in the development of new pharmacological agents targeting mGlu1 receptors .
Mecanismo De Acción
VU0483605 exerts its effects by acting as a positive allosteric modulator of the mGlu1 receptor. It binds to an allosteric site on the receptor, enhancing the receptor’s response to its natural ligand, glutamate. This modulation leads to increased activation of downstream signaling pathways, which can influence various physiological processes such as synaptic plasticity, learning, and memory .
Comparación Con Compuestos Similares
Similar Compounds
VU0469650: Another positive allosteric modulator of mGlu1 with similar activity but different pharmacokinetic properties.
VU0424465: A compound with comparable mGlu1 modulation but distinct chemical structure and binding affinity.
VU0360172: Exhibits mGlu1 modulation but with a different mechanism of action and receptor selectivity
Uniqueness of VU0483605
VU0483605 stands out due to its high potency, brain penetration, and selectivity for mGlu1 receptors. Its ability to cross the blood-brain barrier makes it particularly valuable for studying central nervous system disorders. Additionally, its favorable pharmacokinetic profile and minimal off-target effects contribute to its uniqueness among similar compounds .
Propiedades
Fórmula molecular |
C20H10Cl3N3O3 |
|---|---|
Peso molecular |
446.7 g/mol |
Nombre IUPAC |
2-chloro-N-[3-chloro-4-(4-chloro-1,3-dioxoisoindol-2-yl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H10Cl3N3O3/c21-13-5-1-3-11-16(13)20(29)26(19(11)28)15-7-6-10(9-14(15)22)25-18(27)12-4-2-8-24-17(12)23/h1-9H,(H,25,27) |
Clave InChI |
YDCNQRJIGUTXNY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Cl)C(=O)N(C2=O)C3=C(C=C(C=C3)NC(=O)C4=C(N=CC=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


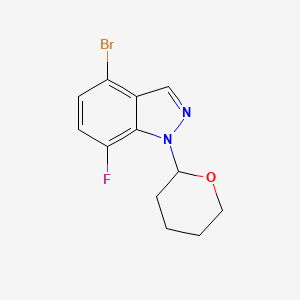
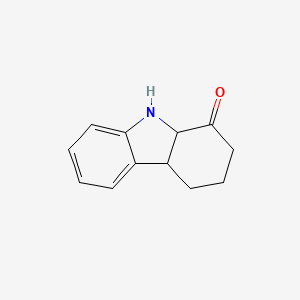
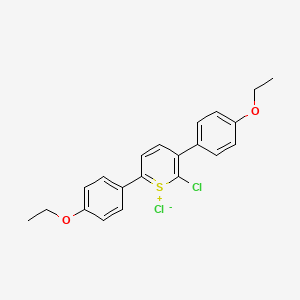

![2-(1-(1H-Benzo[d][1,2,3]triazol-1-yl)nonyl)benzo[d]thiazole](/img/structure/B13910448.png)
![7-[2-(3,7-Dihydroxyoct-1-enyl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B13910449.png)

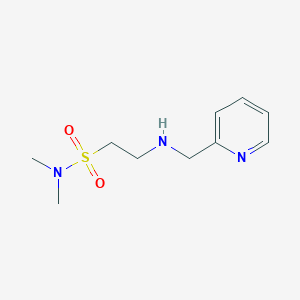
![SodiuM 3-[Ethyl(M-tolyl)aMino]-2-hydroxy-1-propanesulfonate Hydrate](/img/structure/B13910467.png)
